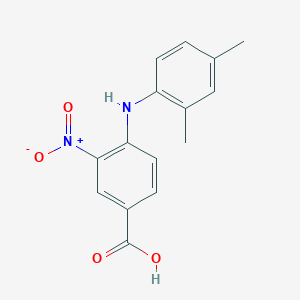

4-((2,4-Dimethylphenyl)amino)-3-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-((2,4-Dimethylphenyl)amino)-3-nitrobenzoic acid” is a benzoic acid derivative with an amino group attached to the benzene ring. The amino group is further substituted with a 2,4-dimethylphenyl group. Additionally, a nitro group is attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the nature of the benzene ring. The presence of the nitro group would introduce some electron-withdrawing character, which could influence the reactivity of the compound .Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, benzoic acid derivatives are known to undergo a variety of reactions. For example, the carboxylic acid group can react with bases to form salts, with alcohols to form esters, and with amines to form amides .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the carboxylic acid group would likely make this compound acidic. The nitro group is a strong electron-withdrawing group and could influence the reactivity of the compound .Scientific Research Applications

Multicomponent Crystals and Proton Transfer

In the field of crystal engineering, research by Seaton et al. (2013) explored multi-component crystals formed between 4-phenylpyridine and substituted benzoic acids, including 3-nitrobenzoic acid. This study provides insights into the factors influencing hydrogen location between components in such systems, which is relevant for understanding the behavior of compounds like 4-((2,4-Dimethylphenyl)amino)-3-nitrobenzoic acid in crystalline forms (Seaton et al., 2013).

Supramolecular Motifs in Crystal Engineering

Another relevant study by Jacob et al. (2011) investigated a family of 9H-thioxanthen-9-one derivatives, including compounds structurally similar to this compound. The research focused on the role of different substituent groups in determining supramolecular motifs, which is crucial for understanding the molecular interactions and crystal packing of such compounds (Jacob et al., 2011).

Nonlinear Optical Properties

In the area of optical properties, a study by Yan (2003) synthesized new chromophores structurally related to the compound of interest. This research is significant for understanding the linear and nonlinear optical properties of such compounds, which can have applications in photonic devices and materials science (Yan, 2003).

Hydrogen Bonding in Crystal Structures

The role of hydrogen bonding in crystal structures, as studied by Jedrzejas et al. (1995), is another important area. Their work on 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a compound with similarities to this compound, revealed insights into how hydrogen-bonded dimers stabilize crystal structures (Jedrzejas et al., 1995).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

4-(2,4-dimethylanilino)-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-9-3-5-12(10(2)7-9)16-13-6-4-11(15(18)19)8-14(13)17(20)21/h3-8,16H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSRPKMRCHWNHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2599985.png)

![(1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B2599994.png)

![N-(3-fluoro-4-methylphenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2599996.png)

![4-chloro-2-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol](/img/structure/B2599997.png)

![(1R,5S)-3-(1H-imidazol-1-yl)-8-((2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2600000.png)

![1-Cyclopentyl-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenylurea](/img/structure/B2600007.png)